2-Amino-3-(pyrimidin-5-yl)propanoic acid 2-Amino-3-(pyrimidin-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13407439
InChI: InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)
SMILES: C1=C(C=NC=N1)CC(C(=O)O)N
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol

2-Amino-3-(pyrimidin-5-yl)propanoic acid

CAS No.:

Cat. No.: VC13407439

Molecular Formula: C7H9N3O2

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(pyrimidin-5-yl)propanoic acid -

Specification

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
IUPAC Name 2-amino-3-pyrimidin-5-ylpropanoic acid
Standard InChI InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)
Standard InChI Key UFURPNJIXOBVRS-UHFFFAOYSA-N
SMILES C1=C(C=NC=N1)CC(C(=O)O)N
Canonical SMILES C1=C(C=NC=N1)CC(C(=O)O)N

Introduction

Chemical Structure and Stereochemical Properties

The compound’s IUPAC name, (2S)-2-amino-3-pyrimidin-5-ylpropanoic acid, reflects its chiral center at the α-carbon and the pyrimidine moiety at the β-position. The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at the 1- and 3-positions, confers electron-deficient characteristics that influence reactivity and intermolecular interactions. Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.

  • Tautomerism: The pyrimidine ring can undergo keto-enol tautomerism, though computational studies suggest the 4-oxo tautomer dominates under physiological conditions.

  • Hydrogen Bonding: The amino and carboxylic acid groups enable hydrogen bonding with enzymes and receptors, while the pyrimidine nitrogen atoms participate in π-π stacking and dipole-dipole interactions .

Synthetic Methodologies

Multistep Synthesis from l-Aspartic Acid Derivatives

A four-step synthesis route starting from N-Boc-l-aspartic acid t-butyl ester has been optimized for scalability and yield :

  • Weinreb Amide Formation: The carboxyl group of l-aspartic acid is converted to a Weinreb amide to facilitate chemoselective nucleophilic acyl substitution.

  • Alkynylation: Alkynyl lithium reagents react with the Weinreb amide to form ynone intermediates.

  • Heterocyclization: Ytterbium triflate (10–20 mol%) catalyzes the cyclization of ynones with amidines (e.g., benzamidine, formamidine) to construct the pyrimidine ring.

  • Deprotection: Acidic hydrolysis removes Boc and t-butyl protecting groups, yielding the free amino acid .

Table 1. Optimization of Ytterbium-Catalyzed Heterocyclization

EntryCatalyst Loading (mol%)AmidineYield (%)
110Benzamidine69
220Formamidine50
310Acetamidine89

This method achieves yields up to 89% for C2-aryl-substituted derivatives, outperforming traditional sodium carbonate-mediated routes (23–42% yields) .

Late-Stage Functionalization

Post-synthetic modifications enable diversification:

  • C2/C4 Substitution: Electron-rich aryl groups at C2 enhance photoluminescence quantum yields (Φ = 0.45–0.68) .

  • Methylation: Quaternization of the pyrimidine nitrogen (e.g., 1-methylpyrimidin-1-ium-5-yl derivatives) alters solubility and receptor binding .

Biological Activities and Mechanisms

Neurological Receptor Interactions

The compound’s structural similarity to glutamate enables interactions with ionotropic and metabotropic glutamate receptors:

  • GluA2 (AMPA Receptor): Acts as a partial agonist, modulating synaptic plasticity .

  • GluK1/K3 (Kainate Receptors): Exhibits antagonist behavior at GluK1 (IC₅₀ = 2.1 μM) and agonist activity at GluK3 (EC₅₀ = 8.7 μM) .

Table 2. Receptor Binding Affinities of Structural Analogs

CompoundGluA2 (Ki, nM)GluK1 (Ki, nM)GluK3 (EC₅₀, μM)
2-Amino-3-(5-methyl-pyrimidinyl)32021008.7
(S)-2-Amino-3-(pyrimidin-5-yl)450190012.4

Antimicrobial and Antiviral Properties

The pyrimidine ring’s π-deficiency disrupts microbial nucleic acid synthesis:

  • Antibacterial Activity: MIC = 32–64 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antiviral Activity: IC₅₀ = 5.2 μM against influenza A (H1N1) via hemagglutinin inhibition.

Photophysical Applications

Fluorogenic derivatives exhibit solvatochromism and pH-sensitive emission:

  • Quantum Yields: Φ = 0.12–0.68 in polar solvents .

  • Brightness: ε × Φ = 8,400–14,200 M⁻¹cm⁻¹, suitable for bioimaging .

Related Compounds and Comparative Analysis

Table 3. Structurally Related Pyrimidine Amino Acids

CompoundMolecular FormulaKey Feature
2-Amino-3-(1-methylpyrimidinium-5-yl)C₈H₁₂N₃O₂⁺Cationic pyrimidine
(R)-2-Amino-3-(pyrimidin-4-yl)propanoicC₇H₉N₃O₂C4-pyrimidine substitution
3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidinyl)C₉H₁₀N₄O₂Fused pyrrolo-pyrimidine system

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